molecular formula C14H16N2O5S B14750562 4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol

4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol

Cat. No.: B14750562
M. Wt: 324.35 g/mol
InChI Key: KTCBXXFWPAHEHJ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[42103,7]nonan-2-ol is a complex organic compound that features a sulfonyl group attached to a nitrophenyl ring and an azatricyclic nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol typically involves multiple steps. One common method starts with the preparation of the azatricyclic nonane core, which can be achieved through aminolysis of bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboxylic acid anhydride, followed by transformation into an imide and subsequent reduction using lithium aluminum hydride . The sulfonylation step involves reacting the tricyclic amine with 4-nitrobenzenesulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol is unique due to its specific combination of a nitrophenyl sulfonyl group with an azatricyclic nonane core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

4-(4-nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol

InChI

InChI=1S/C14H16N2O5S/c17-14-8-5-9-7-15(13(14)12(9)6-8)22(20,21)11-3-1-10(2-4-11)16(18)19/h1-4,8-9,12-14,17H,5-7H2

InChI Key

KTCBXXFWPAHEHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1CN(C3C2O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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